Ethyl 2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carboxylate typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high atom economy, efficiency, and ability to produce complex molecules in a single step. One common synthetic route involves the reaction of ethyl acetoacetate, thiophene-2-carbaldehyde, and malononitrile in the presence of a catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thienyl group and chromene ring contribute to its binding affinity and activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-3-cyanopyridines
Uniqueness
Ethyl 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific combination of functional groups and the presence of the thienyl ring.
Properties
CAS No. |
329934-92-1 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-2-20-16(19)14-13(11-7-4-8-22-11)12-9(18)5-3-6-10(12)21-15(14)17/h4,7-8,13H,2-3,5-6,17H2,1H3 |
InChI Key |
JZSSNGMOABOMSP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CCC2)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CCC2)N |
Origin of Product |
United States |
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